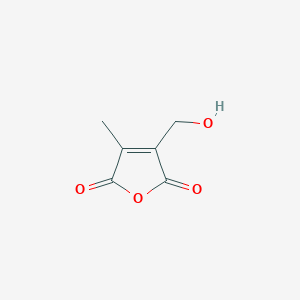

3-(Hydroxymethyl)-4-methylfuran-2,5-dione

Description

Contextualization within Furan (B31954) Chemistry and Cyclic Anhydride (B1165640) Systems

Furan and its derivatives are a cornerstone in heterocyclic chemistry, with many furan-containing compounds playing crucial roles in natural products, pharmaceuticals, and materials science. bldpharm.comresearchgate.net The furan ring system is a versatile diene in Diels-Alder reactions, a reaction of immense importance in organic synthesis for the construction of complex cyclic systems. nih.govmdpi.com

The compound in focus is also a cyclic anhydride, a class of compounds characterized by the presence of two acyl groups bonded to the same oxygen atom within a ring. Cyclic anhydrides are known for their high reactivity, serving as potent acylating agents in reactions with nucleophiles like alcohols and amines to form esters and amides, respectively. nih.gov This reactivity is often enhanced by the ring strain within the cyclic structure. chembk.com The chemistry of maleic anhydride, a related unsaturated cyclic anhydride, is particularly well-studied and highlights the synthetic utility of this functional group. chembk.comorgsyn.org

Structural Significance of the Furan-2,5-dione Core

The furan-2,5-dione core, also known as maleic anhydride, is a highly electron-poor system, which makes it a reactive dienophile in Diels-Alder reactions. nih.gov The presence of substituents on this core, such as the hydroxymethyl and methyl groups in 3-(Hydroxymethyl)-4-methylfuran-2,5-dione, can significantly influence its reactivity and selectivity in chemical transformations. The hydroxymethyl group, in particular, introduces a site for further functionalization, such as esterification or etherification, thereby expanding the synthetic possibilities.

The specific substitution pattern of 3-(Hydroxymethyl)-4-methylfuran-2,5-dione, with both a nucleophilic hydroxyl group and an electrophilic anhydride, presents a unique chemical dichotomy. This dual reactivity within the same molecule opens up avenues for intramolecular reactions and the synthesis of complex molecular architectures.

Prominence as a Synthetic Target and Intermediate in Contemporary Organic Chemistry

While extensive research specifically on 3-(Hydroxymethyl)-4-methylfuran-2,5-dione is still emerging, its structural motifs are present in various molecules of interest. The synthesis of substituted furans and cyclic anhydrides is a central theme in organic chemistry, driven by the need for novel building blocks for the synthesis of bioactive molecules and advanced materials.

The related compound, 2,5-bis(hydroxymethyl)furan (BHMF), derived from the reduction of 5-hydroxymethylfurfural (B1680220) (HMF), is a well-known bio-based platform chemical. lab-chemicals.comnist.gov BHMF is utilized in the synthesis of polyesters and polyurethanes, showcasing the potential of hydroxymethyl-substituted furans in polymer chemistry. mdpi.com The enzymatic synthesis of copolyesters using 3,4-bis(hydroxymethyl)furan further underscores the interest in hydroxylated furan monomers. chembk.com

Given the reactivity of the furan-2,5-dione core and the functional handle provided by the hydroxymethyl group, 3-(Hydroxymethyl)-4-methylfuran-2,5-dione is a promising intermediate for the synthesis of a variety of target molecules. Its potential applications could span from the development of new polymers to its use as a precursor in the synthesis of complex natural products and pharmaceuticals.

Chemical and Physical Properties

Below is a table summarizing the known properties of 3-(Hydroxymethyl)-4-methylfuran-2,5-dione and a related compound.

| Property | 3-(Hydroxymethyl)-4-methylfuran-2,5-dione | 3-Methylfuran-2,5-dione (Citraconic anhydride) |

| CAS Number | 245124-18-9 orgsyn.org | 616-02-4 |

| Molecular Formula | C6H6O4 orgsyn.org | C5H4O3 |

| Molecular Weight | 142.11 g/mol orgsyn.org | 112.08 g/mol |

| Predicted Boiling Point | 321.6±15.0 °C orgsyn.org | 213-214 °C |

| Predicted Density | 1.412±0.06 g/cm³ orgsyn.org | 1.247 g/cm³ |

| Predicted pKa | 13.23±0.10 orgsyn.org | - |

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)-4-methylfuran-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c1-3-4(2-7)6(9)10-5(3)8/h7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLKACFLUOXLDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Depth Analysis of Chemical Reactivity and Mechanistic Transformations

Furan (B31954) Ring Reactivity and Transformations

The furan-2,5-dione core of the molecule is the primary site of reactivity, susceptible to a variety of transformations that disrupt the heterocyclic ring. These reactions are largely driven by the relief of ring strain and the electrophilic nature of the carbonyl groups.

Ring-Opening Reactions of the Furan-2,5-dione System

The inherent reactivity of the anhydride (B1165640) group makes the furan-2,5-dione system prone to ring-opening reactions under both acidic and oxidative conditions.

The hydrolysis of maleic anhydride and its derivatives to the corresponding dicarboxylic acids is a well-documented process that proceeds readily in the presence of water. qiboch.comzbaqchem.comchemcess.com This reaction is typically catalyzed by acid. qiboch.comzbaqchem.com The generally accepted mechanism for the acid-catalyzed hydrolysis of a cyclic anhydride, such as 3-(hydroxymethyl)-4-methylfuran-2,5-dione, involves several key steps. The reaction is initiated by the protonation of one of the carbonyl oxygen atoms, which enhances the electrophilicity of the adjacent carbonyl carbon. Subsequently, a water molecule acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and the cleavage of the C-O-C anhydride bond, leading to the formation of the corresponding dicarboxylic acid. youtube.com

The hydrolysis of maleic anhydride involves the cleavage of the anhydride ring to form maleic acid and is typically catalyzed by acids, bases, or enzymes. qiboch.com The control of reaction conditions such as temperature and concentration is crucial as it significantly influences the outcome of the reaction. qiboch.com

A proposed mechanism for the hydrolysis of maleic anhydride under thermal treatment with a small amount of moisture suggests that the anhydride ring is susceptible to opening in the presence of excess water, yielding a monoester and a carboxylic acid. researchgate.net

The table below summarizes the conditions and outcomes for the hydrolysis of maleic anhydride, a related parent compound.

| Catalyst/Conditions | Product(s) | Reference(s) |

| Water | Maleic acid | chemcess.com |

| Acid (e.g., H₂SO₄) | Maleic acid | zbaqchem.com |

| Base (e.g., KOH) | Maleate salt | zbaqchem.com |

| Thermal treatment with moisture | Monoester, Carboxylic acid | researchgate.net |

This table is based on the general reactivity of maleic anhydride and serves as a model for the expected reactivity of 3-(hydroxymethyl)-4-methylfuran-2,5-dione.

While direct evidence for the oxidative ring expansion of 3-(hydroxymethyl)-4-methylfuran-2,5-dione is limited, the oxidative cleavage of the furan ring is a known transformation that can lead to a variety of dicarbonyl compounds. organicreactions.orgresearchgate.netresearchgate.net These reactions often proceed through the formation of an endoperoxide intermediate. For instance, furans containing a β-ketoester group at the 2-position undergo oxidative ring-opening by Mn(III)/Co(II) catalysts under an oxygen atmosphere to produce 1,4-dicarbonyl moieties. researchgate.net

The oxidation of furan derivatives can be a versatile tool for the synthesis of key intermediates. Depending on the oxidizing agent, the furan ring can act as a synthon leading to 1,4-dicarbonyl compounds, carboxylic acids, pyranones, or butenolides. researchgate.net The catalytic aerobic oxidation of furfural (B47365), a related furan derivative, to maleic anhydride and 5-acetoxyl-2(5H)-furanone has been demonstrated, highlighting the potential for oxidative transformations of the furan ring to yield valuable industrial chemicals. rsc.org

Diels-Alder Cycloaddition Reactions with Unsaturated Furanic Systems

The furan-2,5-dione moiety, being part of an electron-deficient system, can participate as a dienophile in Diels-Alder reactions. The presence of substituents on the furan ring significantly influences the reactivity and selectivity of these cycloadditions. nih.govsemanticscholar.org

Computational studies have shown that furan is less reactive and less endo-selective in Diels-Alder reactions with maleic anhydride compared to cyclopentadiene. organicreactions.org However, the reactivity and selectivity can be significantly altered by substituents on the furan ring. organicreactions.org Electron-donating groups generally increase the reactivity, while electron-withdrawing groups decrease it. nih.gov

The Diels-Alder reaction of furanic dienes with various dienophiles is a prime example of a green chemical process due to its 100% atom economy. nih.govsemanticscholar.org Despite this, direct Diels-Alder reactions of electron-poor furans like furfural derivatives with common alkenes are often thermodynamically unfavorable. nih.gov However, it has been shown that even electron-poor 2-formylfurans can participate in Diels-Alder couplings, particularly when the reaction is conducted in an aqueous medium. researchgate.net

The table below presents data from a study on the Diels-Alder reaction between 2,5-bis(hydroxymethyl)furan (BHMF), a structurally related compound, and N-phenylmaleimide derivatives, illustrating the influence of reaction conditions on yield and stereoselectivity. nih.gov

| Entry | Solvent | Time (h) | Temp (°C) | endo:exo Ratio | Yield (%) |

| 4 | Toluene (B28343) | 24 | 80 | 86:14 | 3.0 |

| 5 | DCM | 24 | 45 | 85:15 | 51.4 |

| 7 | ACN | 24 | 24 | 99:1 | 70.2 |

| 8 | MeOH | 24 | 45 | 88:12 | 46.3 |

| 9 | ACN | 24 | 70 | 54:46 | 18.8 |

| 10 | ACN | 24 | 100 | 48:52 | 34.6 |

| 11 | ACN | 24 | 120 | 67:33 | 33.0 |

Data from a study on the Diels-Alder cycloaddition of 2,5-bis(hydroxymethyl)furan (BHMF) with N-(4-hydroxyphenyl)maleimide. nih.gov This table demonstrates the impact of solvent and temperature on the reaction outcome.

Transformations of the Hydroxymethyl and Methyl Side Chains

The hydroxymethyl and methyl groups attached to the furan-2,5-dione ring also offer sites for chemical modification, although their reactivity can be influenced by the electron-withdrawing nature of the heterocyclic core.

The hydroxymethyl group can potentially undergo reactions typical of primary alcohols, such as oxidation to an aldehyde or carboxylic acid, or esterification. The selective hydrogenation of the aldehyde group in 5-hydroxymethylfurfural (B1680220) (HMF) to a hydroxymethyl group to form 2,5-bis(hydroxymethyl)furan (BHMF) is a well-established transformation. mdpi.com This suggests that the hydroxymethyl group on the furan-2,5-dione ring could be a target for various synthetic modifications. For instance, the etherification of the diol FDM (2,5-furandimethanol) produces 2,5-bis(alkoxymethyl)furan, a potential biodiesel additive. scispace.com

The methyl group, being attached to an unsaturated system, may be susceptible to radical halogenation or oxidation under harsh conditions. The oxidation of a methyl group on a toluene ring to a carboxyl group is a common transformation, though it often requires strong oxidizing agents. rsc.org It is plausible that the methyl group on the furan-2,5-dione ring could undergo similar transformations, although the specific conditions required would need to be determined experimentally.

Selective Oxidation Reactions of the Hydroxymethyl Group

The chemical structure of 3-(hydroxymethyl)-4-methylfuran-2,5-dione features a primary alcohol (the hydroxymethyl group) attached to a maleic anhydride framework. This hydroxymethyl group is susceptible to oxidation reactions typical of primary alcohols. While specific literature detailing the selective oxidation of this particular molecule is not abundant, established principles of organic chemistry allow for the prediction of its reactivity.

Selective oxidation of the hydroxymethyl group, without affecting the furan-2,5-dione ring, would be expected to yield two primary products depending on the reaction conditions and the oxidizing agent employed.

Partial Oxidation to Aldehyde: Using mild and selective oxidizing agents, the hydroxymethyl group can be oxidized to the corresponding aldehyde, which would result in the formation of 3-formyl-4-methylfuran-2,5-dione.

Full Oxidation to Carboxylic Acid: Employing stronger oxidizing agents or more vigorous reaction conditions would lead to the complete oxidation of the hydroxymethyl group to a carboxylic acid, yielding 3-carboxy-4-methylfuran-2,5-dione.

The challenge in these transformations lies in maintaining the integrity of the anhydride ring, which can be sensitive to certain reaction conditions, particularly those involving aqueous or basic media that could promote hydrolysis.

Selective Reduction Reactions of the Hydroxymethyl Moiety and the Anhydride System

The reduction of 3-(hydroxymethyl)-4-methylfuran-2,5-dione presents a challenge in chemoselectivity due to the presence of multiple reducible functional groups: the hydroxymethyl group, the carbon-carbon double bond, and the anhydride carbonyl groups. Research on the reduction of similar biomass-derived platform chemicals, such as 5-hydroxymethylfurfural (HMF), provides insight into potential catalytic pathways. nih.govncsu.edu

The selective hydrogenation of the aldehyde group in HMF to a hydroxymethyl group to form 2,5-bis(hydroxymethyl)furan (BHMF) is a well-studied reaction. nih.govresearchgate.net Analogously, the reduction of the anhydride moiety in 3-(hydroxymethyl)-4-methylfuran-2,5-dione would be a key transformation. This could proceed via several pathways:

Reduction of the Anhydride: Catalytic hydrogenation can target the carbonyl groups of the anhydride. This could lead to the formation of a diol, potentially through a lactone intermediate. The selectivity of these reactions can often be controlled by altering catalyst systems (e.g., Ru, Cu-based catalysts), solvents, and reaction conditions like temperature and pressure. ncsu.edu For instance, certain Ru-based catalysts have shown high selectivity for converting HMF to BHMF, indicating their potential for reducing carbonyls without affecting the furan ring. ncsu.edu

Hydrogenation of the Furan Ring: Under more forcing conditions, the furan ring itself can be hydrogenated. nih.gov This would result in the formation of the corresponding saturated tetrahydrofuran (B95107) derivative, 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), from the related compound BHMF. ncsu.edu

Reduction of the Hydroxymethyl Group: While less common, hydrogenolysis of the hydroxymethyl group to a methyl group is also a possible side reaction under certain catalytic hydrogenation conditions.

Achieving high selectivity for the reduction of one specific functional group while leaving the others intact remains a significant challenge, requiring careful optimization of the catalyst and reaction parameters. nih.gov

Nucleophilic Additions and Substitutions on the Furan-2,5-dione Framework

The furan-2,5-dione ring in 3-(hydroxymethyl)-4-methylfuran-2,5-dione is an electron-deficient system due to the strong electron-withdrawing effect of the two carbonyl groups. This makes the ring susceptible to nucleophilic attack. These reactions can be categorized into two main types:

Nucleophilic Addition (Michael Addition): The carbon-carbon double bond within the maleic anhydride framework is activated towards conjugate addition by nucleophiles. This reaction, known as a Michael addition, would involve the attack of a nucleophile at the C3 or C4 position, leading to the formation of a substituted succinic anhydride derivative.

Nucleophilic Acyl Substitution: The carbonyl carbons of the anhydride are highly electrophilic and can be attacked by nucleophiles. This typically leads to the opening of the anhydride ring. For example, reaction with an alcohol (alcoholysis) would yield a monoester, while reaction with an amine (aminolysis) would produce a monoamide. The stability of the intermediate formed during the reaction plays a crucial role in determining the reaction pathway. researchgate.net Studies on similar furanosyl acetals show that reaction profiles can involve either direct attack on the ring or a ring-opening mechanism to form an intermediate oxocarbenium ion, which then reacts with the nucleophile. researchgate.net

Atmospheric Chemical Kinetics and Mechanisms of Related Furanones

Furanoids, a class of compounds including furanones, are emitted into the atmosphere from sources such as biomass burning. noaa.govacs.org Once in the atmosphere, they are chemically transformed by reacting with major atmospheric oxidants, contributing to the formation of secondary pollutants like ozone and secondary organic aerosol (SOA). noaa.govacs.org The atmospheric chemistry of these compounds is critical for understanding air quality. noaa.gov

Gas-Phase Reactions with Atmospheric Oxidants (OH, NO3, Cl radicals)

The primary removal pathways for furanones in the troposphere involve gas-phase reactions with hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and chlorine (Cl) atoms. acs.org

Reaction with OH Radicals: During the daytime, the dominant atmospheric sink for furanoids is their reaction with the hydroxyl radical. acs.org The reaction is typically initiated by the addition of the OH radical to the carbon-carbon double bond of the furan ring. acs.orgresearchgate.netresearchgate.net

Reaction with NO₃ Radicals: At night, the reaction with the nitrate radical becomes the major removal process for many furans and furanones. copernicus.orgresearchgate.net For some furanones, such as α-angelicalactone, this nighttime reaction is the dominant atmospheric sink. copernicus.org

Reaction with Cl Atoms: In marine or coastal areas, or in regions with other sources of chlorine, reaction with Cl atoms can also be a significant degradation pathway. acs.org The reaction can proceed via addition of the Cl atom to the double bond or through hydrogen-atom abstraction from substituents on the ring. researchgate.netnih.gov

Identification of Reaction Products and Proposed Degradation Pathways

The atmospheric oxidation of furanones proceeds through complex reaction mechanisms that can be broadly divided into ring-opening and ring-retaining pathways.

Ring-Opening Pathways: The addition of an oxidant like OH or NO₃ to the furan ring often leads to the formation of an unstable adduct that rapidly undergoes ring cleavage. acs.orgresearchgate.net This pathway predominantly forms unsaturated 1,4-dicarbonyl compounds. acs.orgresearchgate.net For example, the oxidation of 3-methylfuran (B129892) with OH or NO₃ radicals produces 2-methylbutenedial. copernicus.orgcopernicus.org

Ring-Retaining Pathways: These pathways result in the formation of functionalized furanone products. The oxidation of furan with OH can produce 5-hydroxy-2-furanone. acs.org Reaction of alkylfurans with Cl atoms has been shown to yield products like 5-chloro-2(5H)-furanone. researchgate.net Similarly, the reaction of 3-methylfuran with various oxidants can produce hydroxy-methylfuranones. researchgate.netcopernicus.org

Secondary Products: Primary products can undergo further oxidation. Maleic anhydride is a significant secondary product observed from the oxidation of furan, methylated furans, and furfural. noaa.govresearchgate.netmdpi.com The oxidation of 3-methylfuran can also lead to 3-methyl-2,5-furandione. copernicus.orgcopernicus.org In the presence of nitrogen oxides (NOx), nitrated organic compounds can also be formed from the reaction with NO₃ radicals. copernicus.org

Kinetic Rate Coefficient Determinations

The rates at which furanones and related compounds react with atmospheric oxidants are crucial for modeling their atmospheric lifetime and impact. These rates are expressed as kinetic rate coefficients (k). Below are tables of experimentally determined rate coefficients for the reactions of various furanones and related furans with OH, NO₃, and Cl radicals at room temperature.

Table 1: Rate Coefficients for Reactions with OH Radicals

| Compound | kOH (cm³ molecule⁻¹ s⁻¹) | Reference(s) |

|---|---|---|

| Furan | (4.0 ± 0.8) x 10⁻¹¹ | acs.org |

| 3-Methylfuran | (1.13 ± 0.22) x 10⁻¹⁰ | researchgate.net |

| Dihydrofuran-3(2H)-one | (1.86 ± 0.29) x 10⁻¹¹ | conicet.gov.ar |

Table 2: Rate Coefficients for Reactions with NO₃ Radicals

| Compound | kNO₃ (cm³ molecule⁻¹ s⁻¹) | Reference(s) |

|---|---|---|

| Furan | (1.49 ± 0.23) x 10⁻¹² | copernicus.orgresearchgate.net |

| 2-Methylfuran (B129897) | (2.26 ± 0.52) x 10⁻¹¹ | copernicus.orgresearchgate.net |

| 3-Methylfuran | (1.26 ± 0.18) x 10⁻¹¹ | researchgate.net |

| 2,5-Dimethylfuran | (1.02 ± 0.31) x 10⁻¹⁰ | copernicus.orgresearchgate.net |

| α-Angelicalactone (5-methyl-2(3H)-furanone) | (3.01 ± 0.45) x 10⁻¹² | copernicus.orgresearchgate.net |

Table 3: Rate Coefficients for Reactions with Cl Radicals

| Compound | kCl (cm³ molecule⁻¹ s⁻¹) | Reference(s) |

|---|---|---|

| Dihydrofuran-3(2H)-one | (1.15 ± 0.28) x 10⁻¹⁰ | conicet.gov.ar |

| Dihydro-2-methyl-3(2H)-furanone | (1.33 ± 0.32) x 10⁻¹⁰ | conicet.gov.ar |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-(Hydroxymethyl)-4-methylfuran-2,5-dione |

| 3-Formyl-4-methylfuran-2,5-dione |

| 3-Carboxy-4-methylfuran-2,5-dione |

| 5-Hydroxymethylfurfural (HMF) |

| 2,5-Bis(hydroxymethyl)furan (BHMF) |

| 2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMTHF) |

| Succinic anhydride |

| Furan |

| α-Angelicalactone (5-methyl-2(3H)-furanone) |

| 2-Methylbutenedial |

| 5-Hydroxy-2-furanone |

| 5-Chloro-2(5H)-furanone |

| Maleic anhydride |

| 3-Methyl-2,5-furandione |

| 3-Methylfuran |

| Dihydrofuran-3(2H)-one (Oxolan-3-one) |

| Dihydro-2-methyl-3(2H)-furanone |

| 2-Methylfuran |

| 2,5-Dimethylfuran |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For 3-(Hydroxymethyl)-4-methylfuran-2,5-dione, an HRMS analysis would be expected to yield a high-resolution mass measurement that corresponds to its molecular formula, C₆H₆O₄. This technique provides a level of accuracy that can distinguish between compounds with the same nominal mass but different elemental compositions, thus offering a high degree of confidence in the compound's identity.

Table 1: Theoretical HRMS Data for 3-(Hydroxymethyl)-4-methylfuran-2,5-dione

| Ion Adduct | Molecular Formula | Theoretical m/z |

| [M+H]⁺ | C₆H₇O₄⁺ | 143.0339 |

| [M+Na]⁺ | C₆H₆O₄Na⁺ | 165.0158 |

| [M-H]⁻ | C₆H₅O₄⁻ | 141.0193 |

Note: This table represents theoretical values and is not based on experimental data.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Structural Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 3-(Hydroxymethyl)-4-methylfuran-2,5-dione would be expected to show strong absorption bands characteristic of the anhydride (B1165640) group (two C=O stretches, typically around 1850 and 1780 cm⁻¹) and the C-O-C stretching of the furan (B31954) ring. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group (-OH).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C=C bond of the furanone ring, which are often weak in the IR spectrum.

Table 3: Expected Vibrational Frequencies for 3-(Hydroxymethyl)-4-methylfuran-2,5-dione

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C=O stretch (anhydride) | ~1850 and ~1780 |

| C=C stretch (furanone) | ~1650 |

| C-O-C stretch (anhydride) | ~1250 |

| C-O stretch (alcohol) | ~1050 |

Note: This table is based on characteristic absorption ranges for functional groups and is not derived from experimental data for the specific compound.

X-ray Crystallography for Solid-State Structural Confirmation

Should 3-(Hydroxymethyl)-4-methylfuran-2,5-dione be a crystalline solid, single-crystal X-ray diffraction would provide the ultimate proof of its three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and the conformation of the molecule in the solid state, offering an unambiguous structural confirmation. To date, no published crystal structure for this compound has been found in crystallographic databases.

Chromatographic Techniques for Separation and Purity Analysis (GC-MS, HPLC)

Chromatographic methods are essential for separating the compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS could be employed for the analysis of this compound, provided it is sufficiently volatile and thermally stable. The gas chromatogram would indicate the purity of the sample, while the mass spectrum of the peak would provide fragmentation patterns that can aid in structural confirmation.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds. For 3-(Hydroxymethyl)-4-methylfuran-2,5-dione, a reversed-phase HPLC method would likely be developed to assess its purity. A diode-array detector (DAD) could be used to obtain the UV-Vis spectrum of the compound, which would be useful for its characterization.

Theoretical and Computational Chemistry Studies of 3 Hydroxymethyl 4 Methylfuran 2,5 Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. They allow for the accurate prediction of molecular properties by solving approximations of the Schrödinger equation.

Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO energies)

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This optimized structure is crucial as it serves as the basis for calculating other molecular properties.

Once the geometry is optimized, the electronic structure can be analyzed. Key components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons mdpi.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability mdpi.commdpi.com. A smaller gap generally suggests higher reactivity nih.gov.

For 3-(Hydroxymethyl)-4-methylfuran-2,5-dione, a DFT calculation would typically be employed to determine these parameters. While specific calculations for this molecule are not present in the provided search results, an illustrative data table for a hypothetical analysis is shown below.

Table 1: Illustrative Electronic Properties of 3-(Hydroxymethyl)-4-methylfuran-2,5-dione from a Hypothetical DFT Calculation

| Property | Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Electron-donating capability |

| LUMO Energy | -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Chemical stability and reactivity |

Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are widely used to predict spectroscopic data, which can be invaluable for identifying and characterizing compounds. DFT calculations can effectively predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (FT-IR and Raman) researchgate.net. These theoretical spectra can be compared with experimental data to confirm the molecular structure.

The accuracy of predicted NMR shifts depends on the chosen functional and basis set within the DFT framework researchgate.net. Similarly, calculated vibrational frequencies help in assigning the various stretching, bending, and torsional modes observed in experimental IR and Raman spectra.

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts for 3-(Hydroxymethyl)-4-methylfuran-2,5-dione

| Proton | Predicted Chemical Shift (ppm) (Illustrative) | Multiplicity (Predicted) |

|---|---|---|

| -CH₃ | 2.1 | singlet |

| -CH₂- | 4.8 | doublet |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for understanding the intricate details of chemical reactions, providing insights into pathways and selectivities that are often difficult to probe experimentally.

Transition State Analysis and Reaction Coordinate Calculations

To understand how a reaction proceeds from reactants to products, chemists compute the reaction pathway or reaction coordinate. A critical point along this path is the transition state, which represents the highest energy barrier that must be overcome for the reaction to occur. Identifying the structure and energy of the transition state allows for the calculation of the activation energy, which is fundamental to determining the reaction rate.

For reactions involving 3-(Hydroxymethyl)-4-methylfuran-2,5-dione, such as its synthesis or subsequent transformations, transition state analysis could reveal the energetic feasibility of proposed mechanisms. For instance, computational studies on the oligomerization of the related compound 5-(hydroxymethyl)furfural (HMF) have successfully identified reaction paths and intermediates by calculating reaction barriers nih.gov. This type of analysis would be directly applicable to understanding the reactivity of the furan-2,5-dione ring system.

Prediction of Regioselectivity and Diastereoselectivity in Synthetic Pathways

Many chemical reactions can yield multiple products. Computational chemistry can predict which product is most likely to form by comparing the activation energies of the different reaction pathways leading to each potential product. The pathway with the lower energy barrier will be kinetically favored, thus determining the regioselectivity or diastereoselectivity of the reaction. This predictive power is invaluable in designing efficient and selective synthetic routes. No specific studies predicting the selectivity in reactions involving 3-(Hydroxymethyl)-4-methylfuran-2,5-dione were identified in the search results.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and intermolecular interactions in different environments (e.g., in solution).

For a flexible molecule like 3-(Hydroxymethyl)-4-methylfuran-2,5-dione, which has a rotatable hydroxymethyl group, MD simulations could reveal its preferred conformations and the dynamics of its interaction with solvent molecules or other solutes. This information is crucial for understanding its behavior in solution and its potential interactions with biological targets. However, no specific molecular dynamics simulation studies for this compound were found in the provided search results.

Interdisciplinary Applications and Contributions to Complex Chemical Systems

Utilization as a Versatile Synthetic Building Block in Natural Product Synthesis

The furan (B31954) nucleus is a common motif in a vast number of structurally diverse and biologically active natural products. escholarship.org Functionalized furans like 3-(Hydroxymethyl)-4-methylfuran-2,5-dione are prized as versatile building blocks because they contain masked functionalities, such as the 1,4-dicarbonyl unit, which can be revealed later in a synthetic sequence. The strategic placement of both a methyl and a hydroxymethyl group provides distinct points for chemical modification, allowing for the controlled and systematic construction of complex molecular architectures. While direct total syntheses employing this specific dione (B5365651) are not extensively documented, the principles of furan chemistry strongly support its potential as a precursor in the synthesis of intricate natural products. escholarship.org

3-(Hydroxymethyl)-4-methylfuran-2,5-dione is an ideal starting material for the synthesis of highly substituted furanone and pyranone derivatives, which are core structures in many bioactive compounds. beilstein-journals.orgresearchgate.net Butenolides (furanones) are a class of lactones that exhibit a wide range of biological activities. researchgate.net The anhydride (B1165640) moiety of the parent compound can undergo selective reactions, while the hydroxymethyl group can be further functionalized or used to direct subsequent chemical steps.

The synthesis of pyranones from furan precursors is also a well-established strategy. rsc.org For instance, the condensation of related furan derivatives can lead to the formation of pyranopyrandione structures. rsc.org The combination of a furan ring with other heterocyclic systems often results in novel compounds with potentially useful properties. beilstein-journals.org

Table 1: Examples of Biologically Relevant Scaffolds from Furan Precursors

| Precursor Type | Target Scaffold | Significance/Application | Supporting Findings |

| Functionalized Furans | Furanones (Butenolides) | Core of numerous natural products with diverse biological activities, including ascorbic acid. researchgate.net | The reactivity of the furan ring system allows for cyclization and oxidation to form the butenolide structure. researchgate.netorgsyn.org |

| Furylcarbinols | Dihydropyrans | Key intermediates in the total synthesis of monosaccharides and other complex natural products. wikipedia.orgicm.edu.pl | Achmatowicz rearrangement provides a powerful method for converting furans into the dihydropyran ring system. wikipedia.org |

| Furan-diones | Naphthofuran-diones | Exhibit anticancer and anti-infectious properties. beilstein-journals.organu.edu.au | Annulation reactions involving furan derivatives are a key strategy for constructing fused ring systems like naphthofurans. anu.edu.au |

| Furan Derivatives | Furopyrimidines | Investigated for potential anticancer properties. beilstein-journals.org | Synthesized through heterocyclization reactions of functionalized furan precursors with pyrimidine-based reagents. beilstein-journals.org |

One of the most powerful transformations involving furan derivatives is the Achmatowicz rearrangement, an organic reaction that converts a furan into a dihydropyran. wikipedia.org This reaction is exceptionally valuable in the total synthesis of monosaccharides and other complex oxygen-containing heterocycles. wikipedia.orgicm.edu.pl The typical substrate for this rearrangement is a furfuryl alcohol. The 3-(hydroxymethyl) group on the furan-2,5-dione ring makes the compound a suitable candidate for this type of transformation.

The process generally involves the oxidation of the furan ring, often with an agent like bromine in methanol, to form a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate, which then rearranges under acidic conditions to yield the dihydropyran product. wikipedia.org This rearrangement has been a cornerstone in synthetic strategies for building complex molecules from simple furan starting materials for over 50 years. icm.edu.pl

Role in the Development of Novel Organic Reactions and Methodologies

The rich chemistry of the furan ring makes it a valuable platform for the development of new synthetic methods. google.com The furan moiety within 3-(Hydroxymethyl)-4-methylfuran-2,5-dione can act as a diene in Diels-Alder reactions, allowing for the construction of complex, three-dimensional oxa-bridged ring systems. nih.gov Furthermore, the C-H bonds on the furan ring and the attached functional groups are amenable to modern catalytic cross-coupling reactions, providing pathways to elaborate the core structure in novel ways. escholarship.org The dual reactivity of the anhydride and the hydroxyl group offers opportunities for developing selective and orthogonal transformations, where each functional group can be reacted independently to build molecular complexity.

Connections to Biomass Valorization and Sustainable Chemical Production

The synthesis and utilization of 3-(Hydroxymethyl)-4-methylfuran-2,5-dione are deeply connected to the principles of sustainable chemistry and biomass valorization. Furans are considered key platform chemicals derivable from the dehydration of carbohydrates found in non-edible biomass. osti.govmdpi.com Specifically, 5-(hydroxymethyl)furfural (HMF), which is produced from the dehydration of hexose (B10828440) sugars like fructose, is a major bio-based building block. rsc.orgmdpi.com

HMF serves as a precursor to a wide range of furan derivatives, including 2,5-bis(hydroxymethyl)furan (BHMF), through reduction processes. nih.govmdpi.comresearchgate.net The chemical structure of 3-(Hydroxymethyl)-4-methylfuran-2,5-dione positions it as a value-added chemical that could potentially be derived from these primary biomass platform molecules. The conversion of abundant carbohydrates into functionalized, versatile chemical intermediates like this furan-dione represents a key strategy in shifting from a fossil fuel-based economy to a sustainable, bio-based one. researchgate.netacs.org

Exploration in Materials Science for Polymer Precursors or Functional Materials (Indirectly via furan derivatives)

Furan derivatives are at the forefront of research into renewable polymers and functional materials. researchgate.netcore.ac.uk While direct polymerization of 3-(Hydroxymethyl)-4-methylfuran-2,5-dione is not widely reported, its structure contains all the necessary elements to be a valuable monomer. The anhydride group can react with diols or diamines to form polyesters and polyamides, respectively. The hydroxymethyl group offers an additional site for polymerization or for grafting onto other polymer backbones.

The furan ring itself imparts unique properties to macromolecular materials. scilit.com For example, polymers containing furan moieties can undergo reversible Diels-Alder reactions, which can be exploited to create self-healing materials or thermally recyclable thermosets. researchgate.netcore.ac.uk Furan-based polymers, such as polyethylene (B3416737) furanoate (PEF), are being investigated as bio-based alternatives to petroleum-derived plastics like PET, offering improved barrier properties for packaging applications. researchgate.net

Table 2: Furan-Derived Monomers in Polymer Synthesis

| Furan Monomer | Polymer Type | Potential Applications | Supporting Findings |

| 2,5-Furandicarboxylic acid (FDCA) | Polyesters (e.g., PEF), Polyamides | Bio-based alternative to PET for packaging, fibers, films. acs.orgresearchgate.net | FDCA is derived from the oxidation of HMF and is a key building block for high-performance bio-polymers. acs.org |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | Polyesters, Polyurethanes, Epoxy Resins | Synthesis of thermosets, coatings, and foams. nih.govmdpi.com | As a symmetric diol, BHMF is a versatile monomer for step-growth polymerization. nih.govmdpi.com |

| Furfuryl Alcohol | Furan Resins | Binders, composites, and corrosion-resistant materials. | One of the earliest and most established industrial applications of furan chemistry. core.ac.uk |

| Furan-based Diisocyanates | Polyurethanes, Polyureas | High-performance polymers with potentially renewable sourcing. | The furan structure can be incorporated into the backbone of polyurethanes, modifying their properties. researchgate.net |

Q & A

Q. What are the optimal synthetic routes and conditions for 3-(Hydroxymethyl)-4-methylfuran-2,5-dione?

The compound can be synthesized via a reaction at 20°C for 12 hours using sodium hydroxide in aqueous solution and sodium chloride, followed by purification via silica gel column chromatography. This method yields 26%, suggesting room for optimization in reaction time, temperature, or catalyst selection. Solvent choice (e.g., water or organic solvents) should consider the compound’s high solubility (35.3 mg/mL in one solvent, 22.3 mg/mL in another) to improve efficiency .

Q. How is 3-(Hydroxymethyl)-4-methylfuran-2,5-dione characterized structurally?

Key techniques include:

- NMR spectroscopy : To confirm the furan-dione backbone and hydroxymethyl/methyl substituents.

- Mass spectrometry (MS) : For molecular weight verification (142.11 g/mol) and fragmentation patterns.

- X-ray crystallography : If single crystals are obtained, as demonstrated for structurally related brominated furan derivatives (e.g., 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran) .

Advanced Research Questions

Q. What strategies can address low synthetic yields of 3-(Hydroxymethyl)-4-methylfuran-2,5-dione?

- Reaction optimization : Test alternative catalysts (e.g., Lewis acids) or microwave-assisted synthesis to reduce time and improve yield.

- Solvent screening : Explore polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity, guided by the compound’s high solubility in certain solvents .

- Byproduct analysis : Use HPLC or GC-MS to identify side products and adjust reaction stoichiometry .

Q. How do solubility properties influence experimental design for this compound?

The compound’s high solubility (35.3 mg/mL and 22.3 mg/mL in tested solvents) suggests it is suitable for solution-phase reactions (e.g., esterifications or nucleophilic additions). However, solvent selection must balance reactivity and purification challenges. For instance, aqueous reactions may require salting-out techniques, while organic solvents might complicate column chromatography .

Q. What contradictions exist in the spectroscopic data of structurally similar furan-diones, and how can they be resolved?

For example, brominated furan derivatives (e.g., 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran) show distinct C–H⋯H and Br⋯Br interactions in crystallography, which may conflict with NMR predictions. Resolution requires cross-validation using 2D NMR (e.g., NOESY for spatial proximity) and computational modeling (DFT) to reconcile experimental and theoretical data .

Q. What biological activities are associated with structurally related furan-diones, and how might they inform research on this compound?

Analogues like 3-(5-methoxycarbonylpentyl)-4-methylfuran-2,5-dione from Aspergillus welwitschiae exhibit antibacterial activity against Helicobacter pylori (MIC = 16 μg/mL). This suggests potential antimicrobial applications for 3-(Hydroxymethyl)-4-methylfuran-2,5-dione, warranting assays against bacterial/viral targets and structure-activity relationship (SAR) studies to modify substituents for enhanced efficacy .

Methodological Considerations

Q. How can researchers mitigate safety risks during handling?

- Personal protective equipment (PPE) : Use NIOSH/EN 166-compliant face shields, gloves, and lab coats to prevent skin/eye contact.

- Engineering controls : Work in fume hoods for reactions involving volatile byproducts.

- Waste disposal : Follow protocols for acidic or reactive waste, as the compound’s anhydride group may hydrolyze to carboxylic acids .

Q. What computational tools are recommended for predicting reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.